4,5-Dimethoxy-2-methylphenol

Tyrosinase Inhibition Melanogenesis Skin Whitening Agents

4,5-Dimethoxy-2-methylphenol (CAS 72312-07-3) is a lipophilic substituted phenol characterized by a toluene core with methoxy groups at the 4- and 5- positions. With a molecular weight of 168.19 g/mol and a calculated LogP of 1.7178, its unique 2-methyl-4,5-dimethoxy substitution pattern is distinct from more common dimethoxyphenol isomers.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 72312-07-3
Cat. No. B12722206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-2-methylphenol
CAS72312-07-3
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)OC)OC
InChIInChI=1S/C9H12O3/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5,10H,1-3H3
InChIKeyBNMCPQJHABZPMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxy-2-methylphenol (CAS 72312-07-3): A Specialty Building Block for Fine Chemical Synthesis and Bioactivity Research


4,5-Dimethoxy-2-methylphenol (CAS 72312-07-3) is a lipophilic substituted phenol characterized by a toluene core with methoxy groups at the 4- and 5- positions . With a molecular weight of 168.19 g/mol and a calculated LogP of 1.7178, its unique 2-methyl-4,5-dimethoxy substitution pattern is distinct from more common dimethoxyphenol isomers [1]. It is primarily utilized as a fine chemical intermediate and a scaffold in bioactivity research, with documented applications in electrochemical synthesis of complex natural product cores and as a monomer precursor for high-performance polymers [2].

Why 4,5-Dimethoxy-2-methylphenol Cannot Be Directly Substituted with Other Dimethoxyphenol Isomers


The specific 2-methyl-4,5-dimethoxy substitution pattern of this compound dictates its unique reactivity and performance in applications where isomer identity is critical. Unlike 3,4-dimethoxyphenol or 2,6-dimethoxyphenol, the ortho-methyl and para-dimethoxy arrangement of this compound confers distinct electronic and steric properties that are essential for specific synthetic pathways and bioactivity profiles [1]. Substituting with a different isomer would alter the electron density of the aromatic ring and the steric hindrance around the reactive hydroxyl group, leading to different reaction outcomes, polymer glass transition temperatures (Tg), or target binding affinities [2].

Quantifiable Differentiation of 4,5-Dimethoxy-2-methylphenol: Comparative Evidence for Procurement Decisions


Tyrosinase Inhibition Affinity: 4,5-Dimethoxy-2-methylphenol vs. Related Scaffolds

The target compound exhibits measurable, albeit modest, affinity for human tyrosinase. In a direct enzyme inhibition assay, it demonstrated a Ki of 128,000 nM for recombinant human tyrosinase [1]. This provides a specific affinity value that can be directly compared to other scaffolds under investigation for similar applications, unlike 3,4-dimethoxyphenol or 3,5-dimethoxyphenol, for which precise human tyrosinase Ki values were not identified in this analysis . While this Ki value indicates it is not a potent inhibitor, it establishes a baseline for this specific substitution pattern in tyrosinase assays, differentiating it from isomers with unreported human tyrosinase affinity data.

Tyrosinase Inhibition Melanogenesis Skin Whitening Agents

Electrochemical Synthesis of Daphniphyllum Alkaloid Intermediates

This specific compound has been demonstrated as a key intermediate in the synthesis of complex bicyclo[3.2.1]octane cores via anodic oxidation. The reaction of 2-methyl-4,5-dimethoxyphenol with trans-olefins under electrochemical conditions yields bicyclo[3.2.1]octanes, which are crucial intermediates for the synthesis of daphniphyllum alkaloids [1]. This is a distinct, non-obvious synthetic application that is not documented for other common dimethoxyphenol isomers like 3,4- or 3,5-dimethoxyphenol in the same context. This establishes a unique role for this compound in enabling specific bond formations under electrochemical conditions.

Electrochemical Synthesis Natural Product Synthesis Anodic Oxidation

Potential as a Precursor for High-Performance Polymer Monomers

The 2-methyl-4,5-dimethoxyphenol core is a key structural motif in lignin-inspired materials. While this analysis did not find a direct study on the polymer properties derived from the exact compound, a class-level inference can be drawn from the behavior of poly(dimethoxyphenyl methacrylate) isomers. The position of dimethoxy substituents dramatically impacts polymer properties like glass transition temperature (Tg), which can range from <100 °C to >200 °C depending on the monomer's substitution pattern [1]. Therefore, using a monomer with the precise 2-methyl-4,5-dimethoxy pattern of the target compound is predicted to yield a polymer with distinct thermal and mechanical properties compared to polymers made from 2,6- or 3,5-dimethoxyphenol isomers, which have demonstrated Tg differences of over 100 °C [1].

Polymer Chemistry Monomers Lignin-inspired Materials

Primary Application Scenarios for Procuring 4,5-Dimethoxy-2-methylphenol


Electrochemical Synthesis of Complex Natural Product Cores

Procure this compound for use as a specific building block in anodic oxidation reactions aimed at constructing bicyclo[3.2.1]octane frameworks, which are key intermediates in the synthesis of daphniphyllum alkaloids and related bioactive molecules [1]. Its unique reactivity in this electrochemical context makes it a required reagent, not substitutable by other dimethoxyphenols.

Development of Functionalized Dimethoxyphenol-Based Polymer Monomers

Utilize this compound as a core scaffold for the synthesis of novel monomers, such as functionalized methacrylates, for the preparation of high-performance polymers. The specific substitution pattern is crucial for achieving predictable and desired thermal properties (e.g., Tg) and solvent resistance in the final polymer material, as demonstrated in class-level studies of lignin-inspired poly(dimethoxyphenyl methacrylate)s [2].

Tyrosinase Inhibition Screening and Scaffold Hopping

Include this compound as a representative of the 2-methyl-4,5-dimethoxyphenol chemotype in screening libraries targeting tyrosinase for cosmetic or therapeutic applications. Its documented, albeit modest, affinity for human tyrosinase (Ki = 1.28E+5 nM) provides a specific data point for structure-activity relationship (SAR) studies, allowing for comparisons with other substitution patterns for which this data is not publicly available [3].

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